![molecular formula C9H10N2O B598735 7-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1204527-87-6](/img/structure/B598735.png)

7-Methoxy-2-methylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

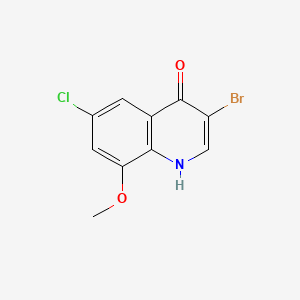

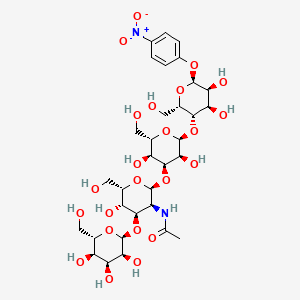

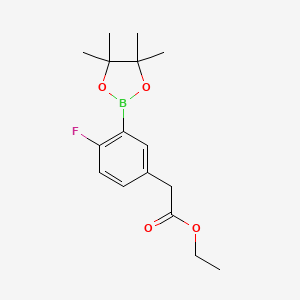

“7-Methoxy-2-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1204527-87-6 . Its IUPAC name is methyl 2-methylimidazo[1,2-a]pyridin-7-yl ether . The molecular weight of this compound is 162.19 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years due to their broad range of biological activity . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . These protocols have been developed in the past decade and are crucial for producing target products and key intermediates . The review emphasizes the ecological impact of the methods and the mechanistic aspects as well .

Molecular Structure Analysis

The molecular structure of “7-Methoxy-2-methylimidazo[1,2-a]pyridine” can be represented by the InChI Code: 1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Chemical Reactions Analysis

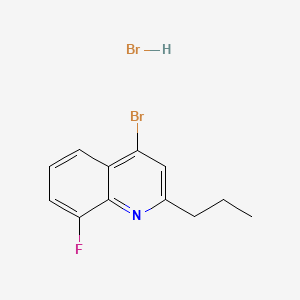

Imidazo[1,2-a]pyridines have been shown to undergo a variety of chemical reactions . For instance, 2-methylimidazo[1,2-a]pyridine has been found to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methoxy-2-methylimidazo[1,2-a]pyridine” include a molecular weight of 162.19 . The compound should be stored at refrigerated temperatures .

Applications De Recherche Scientifique

Antituberculosis Agents

7-Methoxy-2-methylimidazo[1,2-a]pyridine derivatives have been identified as promising antituberculosis agents. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these compounds are critical in the development of new TB drugs .

Luminescent Materials

Due to their unique chemical structure, these compounds have potential applications in luminescent materials. They can be used in optoelectronic devices, sensors, and as emitters for confocal microscopy and imaging, leveraging their optical behaviors and biological properties .

Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry. It serves as a versatile platform for the synthesis of various therapeutic agents, contributing to the discovery of new medicines .

Material Science

The structural character of 7-Methoxy-2-methylimidazo[1,2-a]pyridine makes it useful in material science. It can be incorporated into the design of new materials with specific electronic or photonic properties .

Synthesis and Halogenation Reactions

This compound is involved in synthesis and halogenation reactions, which are fundamental in organic chemistry. These reactions lead to the formation of various halogenated derivatives that have potential applications in pharmaceuticals and agrochemicals .

In Vitro Evaluation for Antituberculous Activity

7-Methoxy-2-methylimidazo[1,2-a]pyridine has been evaluated in vitro for its antituberculous activity. This evaluation is crucial for understanding its efficacy and potential as a TB treatment option .

Orientations Futures

Future directions in the study of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The hope is that these eco-friendly, metal-free direct formation methods will contribute significantly to the field .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity .

Mode of Action

It’s known that 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Result of Action

A related compound, 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, has shown antimicrobial properties against staphylococcus aureus .

Propriétés

IUPAC Name |

7-methoxy-2-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDOUVIAMCJMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC(=CC2=N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-2-methylimidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

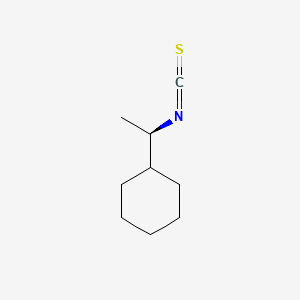

![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)

![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598665.png)